3,6-Diphenyl-1,2-dithiin 3,6-Diphenyl-1,2-dithiin
Brand Name: Vulcanchem
CAS No.: 16212-85-4
VCID: VC21018058
InChI: InChI=1S/C16H12S2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H
SMILES: C1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3
Molecular Formula: C16H12S2
Molecular Weight: 268.4 g/mol

3,6-Diphenyl-1,2-dithiin

CAS No.: 16212-85-4

Cat. No.: VC21018058

Molecular Formula: C16H12S2

Molecular Weight: 268.4 g/mol

* For research use only. Not for human or veterinary use.

3,6-Diphenyl-1,2-dithiin - 16212-85-4

Specification

CAS No. 16212-85-4
Molecular Formula C16H12S2
Molecular Weight 268.4 g/mol
IUPAC Name 3,6-diphenyldithiine
Standard InChI InChI=1S/C16H12S2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H
Standard InChI Key TWFJKRAZUIJOSQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3

Introduction

Chemical Structure and Identity

3,6-Diphenyl-1,2-dithiin consists of a six-membered heterocyclic ring containing two adjacent sulfur atoms (1,2-dithiin) with phenyl groups attached at positions 3 and 6. The compound demonstrates a twisted geometry in its neutral state, which undergoes significant conformational changes upon oxidation .

Basic Identification Parameters

ParameterValue
Molecular FormulaC₁₆H₁₂S₂
Molecular Weight268.40 g/mol
CAS Registry Number16212-85-4
IUPAC Name3,6-diphenyldithiine
SMILES NotationC1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3
InChIInChI=1S/C16H12S2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H
InChIKeyTWFJKRAZUIJOSQ-UHFFFAOYSA-N

Table 1: Chemical identification parameters for 3,6-Diphenyl-1,2-dithiin

Physical Properties

3,6-Diphenyl-1,2-dithiin exhibits distinctive physical properties, including its deep red coloration and specific thermodynamic characteristics. Comprehensive physical data has been compiled through various experimental studies and calculations .

Thermodynamic Properties

PropertyValueUnitMethod/Source
Heat of Formation (gas)422.40 ± 3.60kJ/molNIST Webbook
Heat of Combustion (solid)-9455.00kJ/molNIST Webbook
Heat of Sublimation183.10 ± 2.50kJ/molNIST Webbook
Gibbs Free Energy of Formation461.20kJ/molJoback Method
Heat of Fusion25.02kJ/molJoback Method
Heat of Vaporization70.03kJ/molJoback Method

Table 2: Thermodynamic properties of 3,6-Diphenyl-1,2-dithiin

Critical Properties and Phase Transition Data

PropertyValueUnitMethod
Boiling Point (Tb)747.00KJoback Method
Critical Temperature (Tc)1048.55KJoback Method
Flash Point (Tf)528.00KJoback Method
Critical Pressure (Pc)3005.73kPaJoback Method
Critical Volume (Vc)0.714m³/kmolJoback Method

Table 3: Critical properties and phase transition data for 3,6-Diphenyl-1,2-dithiin

Synthesis Methods

The synthesis of 3,6-Diphenyl-1,2-dithiin has evolved significantly since its first preparation in the 1960s by Schroth and colleagues in Germany. The most effective synthetic methods involve the transformation of acetylenic precursors through addition reactions followed by cyclization .

Historical Synthesis

The first reported synthesis of 3,6-Diphenyl-1,2-dithiin, developed by Schroth et al., involves a multistep process starting from 1,4-diphenyl-1,3-butadiyne :

Modern Synthetic Approaches

The nucleophilic addition of thiols to butadiyne derivatives remains the foundational approach for 1,2-dithiin synthesis. Various thiols can be employed for the initial addition step, with subsequent functional group transformations leading to the desired product .

Chemical Reactivity

The reactivity of 3,6-Diphenyl-1,2-dithiin is dominated by its redox behavior and structural transformations under various conditions.

Oxidation Behavior

One of the most notable aspects of 3,6-Diphenyl-1,2-dithiin is its one-electron oxidation behavior. When subjected to oxidation, the compound yields a corresponding radical cation that demonstrates remarkable stability at low temperatures :

  • The radical cation can be distinguished by a characteristic triplet EPR (Electron Paramagnetic Resonance) signal, confirming its unpaired electron nature .

  • Cyclic voltammetric studies reveal distinct redox patterns that provide insights into the electron transfer kinetics and thermodynamics .

  • UV-vis spectroelectrochemical investigations show significant spectral changes upon oxidation, which have been correlated with theoretical calculations .

Structural Transformations

DFT (Density Functional Theory) studies reveal that the molecular structure of 3,6-Diphenyl-1,2-dithiin undergoes significant conformational changes during oxidation:

  • The neutral 3,6-Diphenyl-1,2-dithiin exhibits a twisted geometry around the 1,2-dithiin heterocycle.

  • Upon one-electron oxidation, the radical cation adopts a moderately twisted structure .

  • Theoretical calculations predict a flattened structure for the 1,2-dithiin radical cation, indicating a significant structural reorganization upon oxidation .

These structural changes are crucial for understanding the compound's electronic transitions and spectroscopic properties.

Spectroscopic Studies

Extensive spectroscopic investigations have been conducted to elucidate the properties of 3,6-Diphenyl-1,2-dithiin and its oxidation products.

EPR Spectroscopy

EPR spectroscopy has been instrumental in characterizing the radical cation formed upon one-electron oxidation of 3,6-Diphenyl-1,2-dithiin:

  • The radical cation exhibits a characteristic triplet EPR signal at low temperatures.

  • EPR measurements confirm the stability of the radical cation under controlled conditions .

  • The spectral features provide valuable information about the spin distribution and magnetic properties of the oxidized species.

UV-vis Spectroelectrochemistry

UV-vis spectroelectrochemical studies have provided detailed insights into the electronic transitions occurring during the oxidation of 3,6-Diphenyl-1,2-dithiin:

  • The neutral compound and its radical cation exhibit distinctly different absorption patterns.

  • Time-dependent DFT calculations reproduce the observed UV-vis spectral changes with good accuracy .

  • The spectral shifts and new absorption bands that emerge upon oxidation reflect the altered electronic structure of the radical cation.

Theoretical Studies

Computational chemistry approaches, particularly DFT calculations, have been extensively applied to understand the electronic structure and properties of 3,6-Diphenyl-1,2-dithiin.

Molecular Geometry Calculations

DFT studies reveal key structural features of 3,6-Diphenyl-1,2-dithiin in its neutral and oxidized states:

  • The neutral molecule adopts a non-planar, twisted conformation of the dithiin ring.

  • The radical cation shows a moderately twisted structure of the 1,2-dithiin heterocycle .

  • Theoretical geometry optimizations have been validated through comparison with spectroscopic data.

Electronic Structure Calculations

Time-dependent DFT calculations have successfully reproduced the electronic transitions observed in UV-vis spectroscopy:

  • The calculated transitions match well with the experimental spectral changes observed during oxidation.

  • These calculations provide insights into the molecular orbitals involved in the oxidation process and subsequent electronic transitions .

  • The agreement between theoretical and experimental results validates the computational approach and strengthens the understanding of the compound's electronic properties.

Related Compounds and Derivatives

The chemistry of 3,6-Diphenyl-1,2-dithiin is part of the broader family of 1,2-dichalcogenins, which includes various substituted derivatives and analogues.

Other 1,2-Dithiin Derivatives

Various substituted 1,2-dithiins have been synthesized and studied, including:

  • 3,6-Bis(hydroxymethyl)-1,2-dithiin and its acylated derivatives, which have been investigated for potential antiinfective properties .

  • 3,6-Bis(acetyloxymethyl)-1,2-dithiin, 3,6-Bis(propionyloxymethyl)-1,2-dithiin, and 3,6-Bis(isobutyryloxymethyl)-1,2-dithiin, which showcase the versatility of functional group transformations in this system .

  • 3,6-Bis(p-dimethylaminophenyl)-1,2-dithiin, which has been used as a mechanistic probe for the photoinduced behavior of the 1,2-dithiin system .

Selenated Analogues

Research has extended to selenium-containing analogues of the 1,2-dithiin system:

  • 1,2-Diselenin compounds, which are prepared through methods similar to those used for dithiins.

  • 2-Selenathiin derivatives, which contain both sulfur and selenium in the heterocyclic ring.

  • These variants offer opportunities for comparative studies of structure, reactivity, and electronic properties .

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